4-Bromo-2-chloro-3-fluorobenzeneboronic acid
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Overview
Description
4-Bromo-2-chloro-3-fluorobenzeneboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with bromine, chlorine, and fluorine atoms. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-3-fluorobenzeneboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-bromo-2-chloro-3-fluorobenzene using bis(pinacolato)diboron in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2. The reaction is usually carried out in an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-chloro-3-fluorobenzeneboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives. It can also participate in other reactions like oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or ethanol), and elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Chemistry: 4-Bromo-2-chloro-3-fluorobenzeneboronic acid is extensively used in organic synthesis for constructing complex molecules through cross-coupling reactions. It serves as a building block for synthesizing various biologically active compounds and advanced materials.
Biology and Medicine: In medicinal chemistry, this compound is used to develop new drugs and therapeutic agents. Its derivatives have shown potential in treating diseases by acting as enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, this compound is used in the production of polymers, electronic materials, and specialty chemicals. Its ability to form stable carbon-boron bonds makes it valuable in creating durable and high-performance materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-3-fluorobenzeneboronic acid in cross-coupling reactions involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
- 3-Chloro-4-fluorophenylboronic acid
- 4-Fluorophenylboronic acid
- 4-Chloro-2-fluorophenylboronic acid
Comparison: 4-Bromo-2-chloro-3-fluorobenzeneboronic acid is unique due to the presence of three different halogen substituents on the phenyl ring, which can influence its reactivity and selectivity in cross-coupling reactions. Compared to similar compounds, it offers distinct electronic and steric properties that can be advantageous in specific synthetic applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(4-bromo-2-chloro-3-fluorophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrClFO2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,11-12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRJYQHUDQQQAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Br)F)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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